Cas no 136459-42-2 (4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)-)
136459-42-2 structure
Product Name:4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)-
Numero CAS:136459-42-2
MF:C9H15N5O3
MW:241.247101068497
CID:181389
PubChem ID:135625277
Update Time:2025-04-19
4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)-
- (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 2-amino-4-hydroxy-7-(dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin
- (7S-(7R*(1S*,2R*)))-2-Amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-4(1H)-pteridinone
- (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(1H)-one
- 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-, (7S-(7R*(1S*,2R*)))-
- 7-BH4
- (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
- 136459-42-2
- 1-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-7-yl)propane-1,2-diol
- DTXSID50929439
-
- Inchi: 1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1
- Chiave InChI: UUJCZDAMSPXYEU-FKZODXBYSA-N
- Sorrisi: O[C@@H]([C@H](C)O)[C@@H]1CNC2C(NC(N)=NC=2N1)=O
Proprietà calcolate
- Massa esatta: 241.11765
- Massa monoisotopica: 241.117
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 405
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 17
- XLogP3: -1.9
- Superficie polare topologica: 132Ų
Proprietà sperimentali
- Densità: 1.89
- Punto di ebollizione: 506.6°Cat760mmHg
- Punto di infiammabilità: 260.2°C
- Indice di rifrazione: 1.821
- PSA: 132
4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)- Letteratura correlata
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
136459-42-2 (4(1H)-Pteridinone,2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-, (7S)-) Prodotti correlati
- 103130-44-5((6R)-Tetrahydro-L-biopterin Sulfate)
- 62989-33-7((6R)-2-amino-6-(1R,2S)-1,2-dihydroxypropyl-3,4,5,6,7,8-hexahydropteridin-4-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso